-Fluoro-5-nitrobenzotrifluoride can be synthesized through various methods, including the nitration of 2-fluoro-5-trifluoromethylbenzene with fuming nitric acid or a mixture of nitric and sulfuric acids. [PubChem, 2-Fluoro-5-nitrobenzotrifluoride, ""]
This compound is a colorless liquid at room temperature with a boiling point of 105-110 °C at 25 mmHg and a density of 1.522 g/mL at 25 °C. [Sigma-Aldrich, 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8, ""]
Research suggests that 2-Fluoro-5-nitrobenzotrifluoride may have potential applications in various scientific fields, including:
The key feature of 2-Fluoro-5-nitrobenzotrifluoride's structure is the combination of electron-withdrawing groups: two fluorine atoms at the alpha positions (adjacent to the central carbon) and a nitro group at the para position (opposite the fluorine on the ring). This combination can deactivate the aromatic ring towards electrophilic aromatic substitution reactions. Additionally, the three fluorine atoms on the trifluoromethyl group (-CF3) can participate in hydrogen bonding and van der Waals interactions, potentially influencing the compound's solubility and interactions with other molecules [].
Currently, there's no documented research on the specific mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride in any biological system.
Due to the lack of documented research on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations:
Irritant